molecular formula C12H10ClNO B6367114 3-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261938-21-9

3-(2-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367114
CAS RN: 1261938-21-9
M. Wt: 219.66 g/mol
InChI Key: YAPOSOCHGYPPID-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenyl)-2-hydroxypyridine (95%) is a compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 130-131°C and a molecular weight of 239.6 g/mol. It is a chlorinated aromatic compound that is used in the synthesis of other chemicals and as a reagent in laboratory experiments. The compound can be synthesized from a variety of starting materials, including 2-chloro-4-methylphenol and pyridine.

Scientific Research Applications

3-(2-Chloro-4-methylphenyl)-2-hydroxypyridine (95%) is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material in the synthesis of other compounds, and as a catalyst in various reactions. The compound has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and as a reagent in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-methylphenyl)-2-hydroxypyridine (95%) is not well understood. However, it is believed that the compound may act as a nucleophile, a type of molecule that can react with other molecules. This reaction may lead to the formation of new molecules or the transformation of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-4-methylphenyl)-2-hydroxypyridine (95%) are largely unknown. The compound has been shown to have some antibacterial activity in vitro, but these effects have not been studied in vivo. In addition, the compound has been shown to have some antioxidant activity, but this effect has not been studied in detail.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2-Chloro-4-methylphenyl)-2-hydroxypyridine (95%) in laboratory experiments is that it is a relatively inexpensive and readily available reagent. The compound is also relatively stable and can be stored for long periods of time without significant degradation. However, the compound can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

There are a number of potential future directions for 3-(2-Chloro-4-methylphenyl)-2-hydroxypyridine (95%). Further research could be conducted to investigate the compound’s potential as an antibacterial and antioxidant agent. In addition, further research could be conducted to investigate the compound’s potential as a reagent in organic synthesis and as a catalyst in various reactions. Finally, further research could be conducted to investigate the compound’s potential as a starting material in the synthesis of other compounds.

Synthesis Methods

The synthesis of 3-(2-Chloro-4-methylphenyl)-2-hydroxypyridine (95%) can be achieved through two different methods. The first method involves the reaction of 2-chloro-4-methylphenol and pyridine in aqueous solution. This reaction requires the use of an acid catalyst, such as sulfuric acid, and is generally performed at a temperature of 70-80°C. The second method involves the reaction of 2-chloro-4-methylphenol and pyridine in an organic solvent, such as dichloromethane. This reaction requires the use of an oxidizing agent, such as potassium permanganate, and is generally performed at a temperature of 80-90°C.

properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-4-5-9(11(13)7-8)10-3-2-6-14-12(10)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPOSOCHGYPPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CNC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682832
Record name 3-(2-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-21-9
Record name 2(1H)-Pyridinone, 3-(2-chloro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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